4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid
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Overview
Description
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can be transformed into various derivatives, including carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations are likely to be applicable.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazo[4,5-b]pyridine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or other reduced forms.
Scientific Research Applications
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid involves its interaction with various molecular targets. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparison with Similar Compounds
Similar Compounds
Rimegepant: A compound with a similar imidazo[4,5-b]pyridine core used for the treatment of migraines.
Telcagepant: Another imidazo[4,5-b]pyridine derivative investigated for migraine treatment.
Ralimetinib: An investigational agent for cancer treatment.
Uniqueness
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H9N3O3/c17-12(18)8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-13(16)19/h1-7H,(H,17,18)(H,14,15,19) |
InChI Key |
OBPIVWDMEMDFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N2C3=CC=C(C=C3)C(=O)O)N=C1 |
Origin of Product |
United States |
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